1-(5-氯-2,3-二甲氧基苯基)乙酮

描述

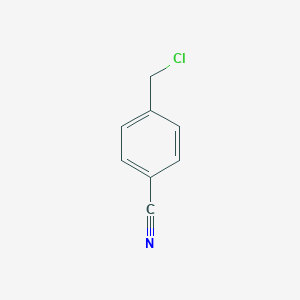

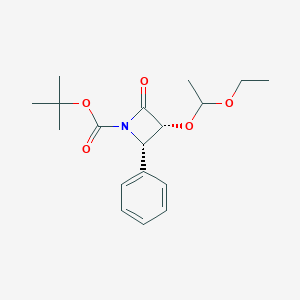

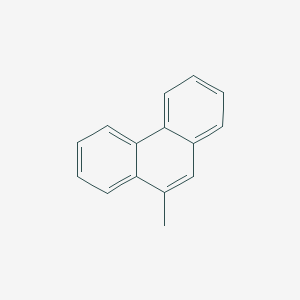

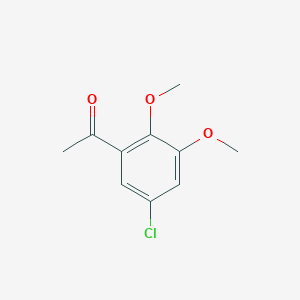

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as aromatic ketones. It contains a ketone functional group attached to an aromatic ring that is substituted with chloro and methoxy groups. This structure contributes to its unique chemical and physical properties.

Synthesis Analysis

While direct studies on 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone synthesis are scarce, related research provides insights into possible synthetic routes. For instance, the synthesis of similar compounds involves halogen-exchange reactions and esterification, indicating effective chemical protective group strategies for such molecules (Li Hong-xia, 2007). Moreover, synthetic approaches for analogous structures often utilize condensation reactions, highlighting potential methodologies for producing compounds with similar functionalities (Abdelhadi Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has been elucidated through various spectroscopic and analytical techniques. X-ray crystallography, for example, has been employed to confirm the crystal structure of ortho-hydroxy aromatic ketones, revealing insights into their intramolecular hydrogen bonding and supramolecular interactions (D. Majumdar, 2016).

科学研究应用

环境影响和生物修复

对各种氯化合物的环境影响和生物修复潜力进行的研究提供了洞察力,这可能与了解1-(5-氯-2,3-二甲氧基苯基)乙酮的行为和应用相关。例如,对氯化溶剂的研究强调了它们的持久性和毒性,强调了需要有效的降解策略 (Ruder, 2006)。此外,利用酶法对有机污染物进行修复展示了应用特定酶降解难降解化合物的潜力,其中可能包括1-(5-氯-2,3-二甲氧基苯基)乙酮及其衍生物 (Husain & Husain, 2007)。

分析化学和检测

在分析化学中,检测和定量环境样品中的氯化合物至关重要。关于市政固体废物焚烧中氯酚及其作为二恶英前体的研究突出了监测此类化合物的分析方法的重要性 (Peng et al., 2016)。这些知识可以应用于开发对1-(5-氯-2,3-二甲氧基苯基)乙酮敏感和特异的分析技术,有助于环境监测和风险评估。

毒理学和人类健康

氯化合物的毒理学特性,包括潜在的内分泌干扰效应和对人类健康的影响,是一个重要的研究领域。对DDT和DDE等化合物的研究揭示了它们的持久性和生物积累性质,对人类暴露和野生动物产生影响 (Burgos-Aceves et al., 2021)。对1-(5-氯-2,3-二甲氧基苯基)乙酮的类似调查可能揭示其潜在的人类健康风险,并指导监管政策。

安全和危害

The safety and hazards associated with 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are not fully detailed in the available resources. It is important to note that it is for research use only and not for human or veterinary use1.

未来方向

The future directions for the use and study of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are not specified in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLSOFLLVYVKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555789 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone | |

CAS RN |

117052-19-4 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)